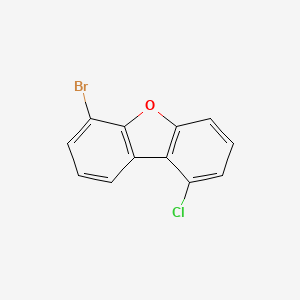

Dibenzofuran,6-bromo-1-chloro-

Description

Overview of Dibenzofuran (B1670420) Core Structures and Halogenation

The foundational structure of these compounds is dibenzofuran, a robust heterocyclic organic compound. wikipedia.org It consists of two benzene (B151609) rings fused to a central furan (B31954) ring, creating an aromatic system with unique properties. wikipedia.orgontosight.ai This core structure, obtained from coal tar, is a volatile, white crystalline solid soluble in nonpolar organic solvents. wikipedia.org

Halogenation is a chemical process where one or more hydrogen atoms on the dibenzofuran structure are replaced by halogens, such as chlorine or bromine. nih.gov This substitution can occur at various positions on the benzene rings, leading to a vast number of different halogenated dibenzofurans. nih.gov Polychlorinated dibenzofurans (PCDFs), for example, are a family of compounds where multiple hydrogen atoms are replaced by chlorine. wikipedia.org The specific number and position of the halogen atoms dramatically influence the compound's chemical and physical properties.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₈O | wikipedia.orgnist.gov |

| Molar Mass | 168.19 g/mol | wikipedia.orgnist.gov |

| Appearance | White crystalline powder | wikipedia.org |

| Melting Point | 81 to 85 °C | wikipedia.org |

| Boiling Point | 285 °C | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.org |

| CAS Number | 132-64-9 | wikipedia.orgnist.gov |

Academic Importance of Mixed Halogenated Dibenzofurans in Synthetic and Mechanistic Chemistry

Mixed halogenated dibenzofurans, which contain more than one type of halogen, are of significant academic interest. These compounds, often formed as unintentional byproducts during combustion processes in the presence of both chlorine and bromine sources, are studied in environmental chemistry due to their potential toxicity, which can be comparable to their chlorinated counterparts. nih.govtum.de There are theoretically 4,600 individual mixed halogenated (bromine and chlorine) dibenzofurans, presenting a considerable analytical challenge. food.gov.uk

In synthetic and mechanistic chemistry, the importance of mixed halogenated dibenzofurans lies in their utility as versatile building blocks. The presence of two different halogens—such as bromine and chlorine—on the aromatic framework allows for regioselective synthesis. Chemists can exploit the different reactivities of the carbon-bromine and carbon-chlorine bonds to perform sequential, site-specific reactions like cross-coupling. This enables the controlled, stepwise introduction of different functional groups, facilitating the construction of complex molecules that are often explored for applications in materials science and pharmaceutical research. organic-chemistry.org For instance, substituted dibenzofurans are investigated as materials for Organic Light-Emitting Diodes (OLEDs). uyanchem.com

Scope and Research Objectives for 6-Bromo-1-chlorodibenzofuran Studies

While dedicated research literature on 6-bromo-1-chlorodibenzofuran is not widely available, its research objectives can be inferred from its structure and the broader context of related compounds. The primary focus of studying this specific isomer would likely be its application as a synthetic intermediate.

Key potential research objectives include:

Synthetic Utility: Investigating its role in multi-step organic synthesis. The differential reactivity of the bromine and chlorine substituents makes it an ideal substrate for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to build more complex, functionalized dibenzofuran derivatives.

Materials Science: Using it as a precursor to develop novel organic electronic materials. By selectively replacing the halogens with other functional groups, researchers could tune the electronic and optical properties of the resulting molecules for potential use in OLEDs or other organic electronics. uyanchem.com

Mechanistic Studies: Employing it as a model compound to study the mechanisms of halogen-specific chemical reactions. Understanding the kinetics and selectivity of reactions at the bromine- versus chlorine-substituted positions can provide valuable insights into fundamental organometallic chemistry. nih.gov

Analytical and Toxicological Reference: Characterizing 6-bromo-1-chlorodibenzofuran to serve as an analytical standard for its detection in environmental samples. nih.gov Given that mixed halogenated dibenzofurans are formed during combustion, having well-characterized standards is crucial for accurate environmental monitoring and toxicological assessment. food.gov.ukgreenpeace.to

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₆BrClO | [Calculated] |

| Molecular Weight | 281.53 g/mol | [Calculated] |

| CAS Number | 107436-66-8 | niph.go.jp |

| Physical Properties | Specific experimental data such as melting point and boiling point are not readily available in published scientific literature. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6BrClO |

|---|---|

Molecular Weight |

281.53 g/mol |

IUPAC Name |

6-bromo-1-chlorodibenzofuran |

InChI |

InChI=1S/C12H6BrClO/c13-8-4-1-3-7-11-9(14)5-2-6-10(11)15-12(7)8/h1-6H |

InChI Key |

PLTPUZMBRVEWFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 1 Chlorodibenzofuran

Regioselective Halogenation Approaches for Dibenzofuran (B1670420) Scaffolds

Achieving regioselectivity in the halogenation of the dibenzofuran core is a primary obstacle in the synthesis of asymmetrically substituted derivatives like 6-bromo-1-chlorodibenzofuran. The electronic properties of the dibenzofuran ring, governed by the central oxygen atom, direct electrophilic substitution primarily to positions 2, 8, 4, and 6.

Direct halogenation of the unsubstituted dibenzofuran ring is a straightforward approach but often yields mixtures of products. The reaction proceeds via electrophilic aromatic substitution, where the outcome is dictated by both the inherent reactivity of the dibenzofuran positions and the reaction conditions.

Classical methods involve the use of molecular bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst, such as iron(III) chloride or bromide. For instance, a common method for halogenating dibenzofuran involves controlled reaction with bromine and chlorine in the presence of an iron catalyst to introduce the halogen atoms. However, controlling the stoichiometry and reaction conditions to selectively produce a mixed bromo-chloro derivative at specific positions is exceptionally difficult and typically results in a mixture of isomers and over-halogenated products.

More modern and selective methods utilize N-halosuccinimides (NCS for chlorination, NBS for bromination) as the halogen source. acs.org These reagents are less reactive than molecular halogens, allowing for greater control. acs.org The use of specialized solvents, such as hexafluoroisopropanol (HFIP), has been shown to enhance the regioselectivity of halogenation for various arenes and heterocycles. researchgate.net HFIP can activate the N-halosuccinimide, facilitating a more controlled electrophilic attack on the aromatic ring. researchgate.net A triptycenyl sulfide (B99878) catalyst has also been developed for electrophilic aromatic halogenation using N-halosuccinimides, enabling the transformation of unactivated aromatic compounds at ambient temperatures. acs.org

To synthesize 6-bromo-1-chlorodibenzofuran, a sequential halogenation strategy on the parent dibenzofuran could be envisioned. This would likely involve first introducing the chlorine atom, potentially directed by a blocking group, followed by a selective bromination. The challenge remains in directing the second halogen to the desired position without affecting the first or causing isomerization.

Table 1: Comparison of Direct Halogenation Methods for Aromatic Scaffolds

| Method | Halogen Source | Catalyst/Solvent | Key Findings |

| Classical Electrophilic Substitution | Br₂, Cl₂ | Iron(III) Halide | Powerful but often lacks selectivity, leading to mixtures of isomers and polyhalogenated products. |

| N-Halosuccinimide (NXS) Halogenation | NBS, NCS | Hexafluoroisopropanol (HFIP) | Offers higher regioselectivity under mild conditions; HFIP activates the NXS reagent. researchgate.net |

| Catalytic NXS Halogenation | NBS, NCS | Triptycenyl Sulfide / Activator | Allows halogenation of unactivated arenes at room temperature; can achieve transformations not possible with other methods besides Br₂/Cl₂. acs.org |

| Copper-Catalyzed Halogenation | Lithium Halides / O₂ | Cu(II) Salts | Provides good to excellent yields of mono-halogenated products; regioselectivity matches that of electrophilic halogenation. mdpi.com |

To overcome the regioselectivity issues of direct halogenation, multi-step syntheses starting from pre-functionalized precursors are commonly employed. This strategy involves constructing the dibenzofuran ring from two smaller, appropriately substituted aromatic molecules.

One major pathway involves the synthesis of a substituted diaryl ether followed by an intramolecular ring-closure reaction. sorbonne-universite.fr For 6-bromo-1-chlorodibenzofuran, this could involve the coupling of a 2,4-dihalophenol with a dihalobenzene, followed by a cyclization step. A more controlled approach would start with a precursor like 2-bromo-6-fluorophenol (B1273061) and react it with a suitable partner before cyclization.

Another powerful multi-step approach is the Pschorr cyclization, which involves the intramolecular cyclization of a diazonium salt derived from a 2-amino-diaryl ether. The specific substitution pattern is installed on the precursors before the ring-closing step, ensuring unambiguous regiochemistry in the final product.

The oxidation of substituted biphenyls can also yield dibenzofurans. For example, the oxidation of 4-bromo-4'-chlorobiphenyl has been studied as a model for the formation of mixed halogenated aromatic compounds, yielding products such as 3-bromo-7-chlorodibenzofuran. researchgate.net This suggests that synthesizing the corresponding 2-chloro-3'-bromobiphenyl precursor and then performing an oxidative cyclization could be a viable, albeit challenging, route to the target molecule.

Patent literature describes various multi-step routes to dibenzofuran derivatives, often starting from materials like 1,3-cyclohexanedione (B196179) and an o-dihalobenzene to construct the core ring system, which is then further modified. google.com

Transition-Metal-Catalyzed Cross-Coupling Strategies

Modern organic synthesis heavily relies on transition-metal catalysis to form C-C and C-O bonds with high efficiency and selectivity, providing powerful tools for constructing complex molecules like substituted dibenzofurans.

Palladium-catalyzed reactions are at the forefront of synthetic chemistry for forming the dibenzofuran skeleton. One of the most elegant strategies is the intramolecular C-H activation/C-O cyclization of diaryl ethers. nih.govacs.org This method involves a palladium catalyst that facilitates the coupling of an aryl C-H bond with the oxygen atom of the ether linkage to close the furan (B31954) ring. nih.govacs.orguniv-smb.fr These reactions can be catalyzed by systems like Pd(OAc)₂ with various ligands and oxidants. For example, a Pd(0)/Pd(II) catalytic cycle using air as the oxidant has been developed for this transformation. nih.gov

While often used to create the dibenzofuran ring itself, C-H activation can also be envisioned for the direct, late-stage halogenation of a pre-formed dibenzofuran core. Although less common than C-C or C-N bond formation, directed C-H halogenation using palladium catalysis is an area of active research. It would require a suitable directing group on the dibenzofuran scaffold to guide the palladium catalyst to the desired C-H bond (e.g., at position 1 or 6) for subsequent halogenation.

A novel approach involves a palladium-catalyzed tandem denitrification/C-H activation sequence starting from diazonium salts of diaryl ethers, which provides an efficient route to dibenzofurans under mild conditions. sorbonne-universite.fr

Table 2: Palladium-Catalyzed Methodologies for Dibenzofuran Ring Synthesis

| Catalyst System | Precursor Type | Key Features |

| Pd(OH)₂/ZrO₂ | Diaryl Ethers | Intramolecular double C-H activation; uses O₂ as the sole oxidant; catalyst is recyclable. univ-smb.fr |

| Pd(0)/Pd(II) with Ligands | Phenols / Aryl Halides | Phenol-directed C-H activation/C-O cyclization; tolerates a variety of functional groups. nih.govacs.org |

| Pd(OAc)₂ | Diaryl Ethers (from Diazonium Salts) | Tandem denitrification/C-H activation; proceeds under mild conditions. sorbonne-universite.fr |

Transition-metal-free synthesis offers advantages in terms of cost and potential metal contamination in the final product. Base-promoted coupling reactions have emerged as a viable alternative for the formation of biaryls and heterocycles.

The synthesis of dibenzofuran derivatives can be achieved through a Cs₂CO₃-promoted reaction between phenols and 1-bromo-2-iodobenzene (B155775) in a solvent like DMSO at elevated temperatures. nih.govacs.org This reaction proceeds via a proposed radical mechanism to form the dibenzofuran ring in fair to good yields. nih.govresearchgate.net To synthesize 6-bromo-1-chlorodibenzofuran using this method, one would need to start with a pre-halogenated phenol (B47542) and a dihalo-benzene, for example, a chlorophenol and a bromo-iodobenzene, and perform the base-promoted intramolecular cyclization of the resulting diaryl ether.

Table 3: Base-Promoted Dibenzofuran Synthesis

| Base | Reactants | Solvent | Temperature | Key Findings |

| Cs₂CO₃ | Phenols and 1-bromo-2-iodobenzene | DMSO | 130 °C | Ligand-free conditions; proceeds in fair to good yields; forms the dibenzofuran ring in a two-component reaction. nih.govacs.org |

Development of Novel Synthetic Routes and Comparative Analysis with Isomeric Forms

The synthesis of a specific isomer like 6-bromo-1-chlorodibenzofuran requires careful strategic planning, as different isomers often necessitate distinct synthetic approaches. The electronic and steric effects of existing substituents play a critical role in directing subsequent reactions.

For example, the synthesis of 3,7-dibromodibenzofuran can be achieved with high regioselectivity by first oxidizing dibenzofuran to its sulfone, which deactivates the adjacent positions and directs bromination to the 3 and 7 positions. This highlights how functional group manipulation can be used to control regiochemistry.

A comparative analysis shows that the synthesis of 4-bromo-6-chlorodibenzofuran could plausibly be attempted via direct sequential halogenation, as both the 4 and 6 positions are electronically activated. However, synthesizing the 1,6-disubstituted isomer is more complex. The 1-position is sterically hindered and less electronically activated than the 2, 4, or 6 positions. Therefore, a direct halogenation approach is unlikely to be successful. A multi-step synthesis, where the chlorine is installed on a precursor phenol and the bromine on a precursor benzene (B151609) ring before a final palladium-catalyzed or base-promoted ring closure, represents a more rational and controllable strategy.

Novel routes, such as the palladium-catalyzed domino carbopalladation/Suzuki coupling followed by iron(III)-catalyzed cyclodehydration, have been developed to access complex fused dibenzofuran derivatives with excellent regioselectivity. acs.org Adapting such domino or tandem reactions could provide new, efficient pathways to specifically substituted dibenzofurans.

Ultimately, the successful synthesis of 6-bromo-1-chlorodibenzofuran in high purity will likely rely on a multi-step sequence that builds the molecule from smaller, pre-halogenated fragments rather than attempting a direct and difficult-to-control halogenation of the parent dibenzofuran scaffold.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 6 Bromo 1 Chlorodibenzofuran

Nucleophilic Substitution Reactions of Halogen Atoms

Halogenated aromatic compounds such as 6-bromo-1-chlorodibenzofuran are generally less reactive towards nucleophilic aromatic substitution (SNAAr) than their aliphatic counterparts. This is due to the high energy required to break the strong carbon-halogen bond, which has partial double bond character due to resonance with the aromatic system. However, under specific conditions, these reactions can proceed.

The displacement of halogen atoms in 6-bromo-1-chlorodibenzofuran by nucleophiles can occur through different mechanistic pathways, primarily the SNAr mechanism. This pathway involves a two-step process: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.org The rate of this reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the electronic effects of the substituents on the ring.

In 6-bromo-1-chlorodibenzofuran, both bromine and chlorine are potential leaving groups. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the bromo substituent might be more readily displaced. The kinetics of these reactions are typically second-order, being dependent on the concentrations of both the substrate and the nucleophile. libretexts.org The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups can stabilize this intermediate and accelerate the reaction. In this specific molecule, both halogens are electron-withdrawing, which can facilitate nucleophilic attack.

Nucleophilic substitution reactions are a valuable tool for the derivatization of 6-bromo-1-chlorodibenzofuran, allowing for the introduction of various functional groups and the formation of new carbon-heteroatom bonds.

The formation of carbon-nitrogen (C-N) bonds can be achieved by reacting 6-bromo-1-chlorodibenzofuran with nitrogen-based nucleophiles such as amines or amides. tcichemicals.com These reactions are often catalyzed by transition metals, particularly palladium or copper, in what is known as the Buchwald-Hartwig amination. libretexts.orgorganic-chemistry.org This reaction is highly versatile and allows for the coupling of a wide range of amines with aryl halides. beilstein-journals.org

The formation of carbon-oxygen (C-O) bonds can be accomplished through reactions with alkoxides or phenoxides. These reactions, often referred to as Williamson ether syntheses for aryl halides, typically require a strong base to generate the nucleophilic alkoxide or phenoxide and may necessitate high temperatures or the use of a copper catalyst (Ullmann condensation).

Below is an illustrative data table of potential nucleophilic substitution reactions for the derivatization of 6-bromo-1-chlorodibenzofuran.

| Nucleophile | Reagents/Conditions | Expected Product(s) | Bond Formed |

| Ammonia | Pd catalyst, strong base | 6-Amino-1-chlorodibenzofuran or 1-Amino-6-bromodibenzofuran | C-N |

| Aniline | Pd(OAc)₂, P(t-Bu)₃, NaOtBu | 6-(Phenylamino)-1-chlorodibenzofuran | C-N |

| Sodium methoxide | CuI, high temperature | 6-Methoxy-1-chlorodibenzofuran | C-O |

| Phenol (B47542) | K₂CO₃, Cu catalyst | 1-Chloro-6-phenoxydibenzofuran | C-O |

Electrophilic Aromatic Substitution on the Dibenzofuran (B1670420) System

The dibenzofuran ring system is susceptible to electrophilic aromatic substitution, a fundamental reaction for the functionalization of aromatic compounds. The existing bromo and chloro substituents significantly influence the regioselectivity of these reactions.

Both bromine and chlorine are halogens, which are a unique class of substituents in electrophilic aromatic substitution. They are deactivating groups due to their inductive electron-withdrawing effect, making the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.orgsavemyexams.com However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the arenium ion) when the electrophile attacks at the positions ortho or para to the halogen. libretexts.orglibretexts.org

In 6-bromo-1-chlorodibenzofuran, the directing effects of both halogens must be considered. The incoming electrophile will preferentially attack the positions that are activated by resonance from both substituents and are least sterically hindered. The positions ortho and para to the chlorine atom are 2 and 4, and the positions ortho and para to the bromine atom are 7 and 9. The ether oxygen also acts as an activating, ortho, para-directing group.

The selective functionalization of the aromatic rings of 6-bromo-1-chlorodibenzofuran via electrophilic substitution requires careful control of reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mdpi.com The regioselectivity will be a result of the combined directing effects of the substituents and the inherent reactivity of the different positions on the dibenzofuran core.

For instance, in a nitration reaction using nitric acid and sulfuric acid, the nitro group (NO₂⁺) would be directed to one of the available ortho or para positions. Predicting the exact major product can be complex and may result in a mixture of isomers.

The following table outlines potential electrophilic aromatic substitution reactions and the likely substitution patterns on 6-bromo-1-chlorodibenzofuran.

| Reaction | Reagents | Potential Product(s) (Major Isomers) |

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-1-chloro-x-nitrodibenzofuran (x = 2, 4, 7, or 9) |

| Bromination | Br₂, FeBr₃ | 6,x-Dibromo-1-chlorodibenzofuran (x = 2, 4, 7, or 9) |

| Sulfonation | Fuming H₂SO₄ | 6-Bromo-1-chlorodibenzofuran-x-sulfonic acid (x = 2, 4, 7, or 9) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | x-Acetyl-6-bromo-1-chlorodibenzofuran (x = 2, 4, 7, or 9) |

Cross-Coupling Reactions Utilizing Halogen Substituents

The bromine and chlorine atoms on the dibenzofuran ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition steps) can potentially allow for selective coupling reactions. nrochemistry.com

Common cross-coupling reactions include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com These reactions typically employ a palladium catalyst and a variety of ligands and bases. harvard.edulibretexts.org

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net It is widely used for the formation of biaryl compounds.

Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene. mdpi.comscirp.org

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne. nrochemistry.comwikipedia.org

Buchwald-Hartwig Amination: As mentioned earlier, this is a cross-coupling reaction that forms a C-N bond between the aryl halide and an amine. organic-synthesis.comwuxiapptec.com

The table below provides examples of potential cross-coupling reactions with 6-bromo-1-chlorodibenzofuran.

| Reaction Name | Coupling Partner | Catalyst/Ligand/Base | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Bromo-1-phenyldibenzofuran or 1-Chloro-6-phenyldibenzofuran |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Bromo-1-styryldibenzofuran or 1-Chloro-6-styryldibenzofuran |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Bromo-1-(phenylethynyl)dibenzofuran or 1-Chloro-6-(phenylethynyl)dibenzofuran |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(1-Chlorodibenzofuran-6-yl)morpholine or 4-(6-Bromodibenzofuran-1-yl)morpholine |

Insufficient Information Available to Fulfill Request

The primary challenge lies in the lack of specific research data for this particular compound concerning its chemical reactivity and transformation pathways. Specifically, no dedicated studies were found detailing:

Exploration of Suzuki, Stille, and Heck Coupling Reactions: While these are common cross-coupling reactions for halogenated aromatic compounds, no specific examples, reaction conditions, or yield data for 6-bromo-1-chlorodibenzofuran could be located. General information on these reaction types does not suffice to meet the detailed requirements of the prompt.

Mechanistic Studies of Catalytic Cycles and Intermediate Formation: Without experimental or computational studies on the coupling reactions of 6-bromo-1-chlorodibenzofuran, any discussion of its specific catalytic cycles and the nature of its intermediates would be purely speculative and not scientifically grounded.

Application in the Construction of Complex Molecular Architectures: There is no available literature demonstrating the use of 6-bromo-1-chlorodibenzofuran as a building block in the synthesis of more complex molecules.

While some information was found regarding the high-temperature formation of mixed halogenated dibenzofurans from the pyrolysis of halogenated phenols, which could tangentially relate to the formation of 6-bromo-1-chlorodibenzofuran, this information alone is not sufficient to construct the entire article as outlined. The significant gap in the available data for the entirety of Section 3.3, "," makes it impossible to deliver a response that is both comprehensive and scientifically rigorous as per the user's instructions.

Therefore, due to the absence of specific and detailed research findings for "Dibenzofuran, 6-bromo-1-chloro-," the request to generate the specified article cannot be fulfilled at this time. To provide an article of the requested quality and authority, dedicated experimental or computational research on this specific compound would be necessary.

Photochemical Transformations of 6-Bromo-1-chlorodibenzofuran

The study of the environmental fate and transformation of halogenated aromatic compounds is of significant interest due to their persistence and potential for toxicological impact. While specific experimental data on the photochemical behavior of 6-bromo-1-chlorodibenzofuran is not extensively available in peer-reviewed literature, its transformation pathways can be inferred from the well-documented photochemistry of analogous compounds, such as polychlorinated and polybrominated dibenzofurans (PCDFs and PBDFs). tandfonline.comnih.gov The primary photochemical process for these compounds is reductive dehalogenation, driven by the absorption of ultraviolet (UV) light. researchgate.net

Light-Induced Activation and Cleavage of Carbon-Halogen Bonds

The photochemical transformation of 6-bromo-1-chlorodibenzofuran is initiated by the absorption of photons, typically in the UV region of the electromagnetic spectrum, by the dibenzofuran chromophore. researchgate.net This absorption elevates the molecule to an electronically excited state (singlet or triplet), which possesses sufficient energy to induce chemical reactions that are not favorable in the ground state.

The principal reaction pathway for excited-state halogenated aromatic hydrocarbons is the homolytic cleavage of a carbon-halogen (C-X) bond. ethz.ch This process, known as photolysis, results in the formation of an aryl radical and a halogen radical (Equation 1).

Equation 1: General Homolytic Cleavage of a Carbon-Halogen Bond

(Where Ar-X is the aromatic halide, hν represents a photon of light, [Ar-X] is the excited state, Ar• is an aryl radical, and X• is a halogen radical.)*

The efficiency of this bond cleavage is influenced by several factors, most notably the bond dissociation energy (BDE) of the carbon-halogen bond. The BDE for carbon-halogen bonds on an aromatic ring decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-bromine (C-Br) bond is inherently weaker and more susceptible to photochemical cleavage than the carbon-chlorine (C-Cl) bond.

In the case of 6-bromo-1-chlorodibenzofuran, two potential primary photochemical events exist: the cleavage of the C-Br bond at position 6 and the cleavage of the C-Cl bond at position 1. Due to the lower BDE of the C-Br bond, its scission is expected to be the more favorable and dominant initial pathway. ethz.ch The aryl radicals formed are highly reactive intermediates that readily engage in further reactions, typically hydrogen abstraction from the solvent or other hydrogen donors in the medium to yield a dehalogenated product. researchgate.net

Regiospecificity in Photochemical Functionalization and Degradation

Regiospecificity in the photochemical degradation of 6-bromo-1-chlorodibenzofuran is dictated by the relative lability of the two different carbon-halogen bonds. As established, the C-Br bond is weaker than the C-Cl bond, leading to a preferential cleavage at the 6-position.

The primary degradation pathway is therefore expected to proceed via the formation of the 1-chloro-6-dibenzofuranyl radical, which is then quenched by abstracting a hydrogen atom from the surrounding environment (e.g., solvent molecules) to produce 1-chlorodibenzofuran. A secondary, less efficient pathway would involve the cleavage of the more stable C-Cl bond at the 1-position, leading to the formation of the 6-bromo-1-dibenzofuranyl radical and subsequently 6-bromodibenzofuran.

Prolonged irradiation could lead to the subsequent photolysis of the monohalogenated dibenzofuran intermediates, eventually resulting in the formation of unsubstituted dibenzofuran. nih.gov Studies on similar polyhalogenated compounds have shown that reductive dehalogenation is often a stepwise process, with halogens being removed one by one. mdpi.com

The quantum yield (Φ), which measures the efficiency of a photochemical process, is a key parameter in evaluating reaction pathways. While specific quantum yields for 6-bromo-1-chlorodibenzofuran have not been reported, it is anticipated that the quantum yield for debromination would be significantly higher than that for dechlorination. The following table provides a hypothetical representation of product distribution based on these principles.

Table 1: Hypothetical Product Distribution from the Photolysis of 6-Bromo-1-chlorodibenzofuran in a Hydrogen-Donating Solvent

| Product | Formation Pathway | Expected Relative Yield |

| 1-Chlorodibenzofuran | Primary (C-Br cleavage) | Major |

| 6-Bromodibenzofuran | Secondary (C-Cl cleavage) | Minor |

| Dibenzofuran | Sequential dehalogenation | Trace (at initial stages) |

The reaction environment, particularly the nature of the solvent, plays a crucial role. researchgate.net In hydrogen-donating solvents like hexane (B92381) or methanol, the radical intermediates are readily quenched via hydrogen abstraction. epa.gov In contrast, in non-hydrogen-donating environments or in the presence of other nucleophiles, different reaction pathways could potentially occur, though reductive dehalogenation remains the most commonly observed fate for such compounds in environmental and laboratory settings. researchgate.net

The table below illustrates the expected differences in the photochemical lability of the C-Br and C-Cl bonds in 6-bromo-1-chlorodibenzofuran, presented as hypothetical quantum yields for bond cleavage.

Table 2: Illustrative Quantum Yields for Carbon-Halogen Bond Cleavage in 6-Bromo-1-chlorodibenzofuran

| Photochemical Event | Wavelength (nm) | Hypothetical Quantum Yield (Φ) |

| C-Br Bond Cleavage (at C-6) | ~300 | 0.1 - 0.4 |

| C-Cl Bond Cleavage (at C-1) | ~300 | < 0.05 |

Note: These values are illustrative and based on trends observed for other polyhalogenated aromatic compounds. Actual experimental values may vary.

Derivatization and Structure Reactivity Relationships of 6 Bromo 1 Chlorodibenzofuran

Synthesis of New Derivatives via Strategic Functionalization

The derivatization of 6-bromo-1-chlorodibenzofuran can be effectively achieved through modern cross-coupling methodologies, most notably palladium-catalyzed reactions. The differential reactivity of the C-Br and C-Cl bonds is central to achieving selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, allowing for sequential modifications.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. In the case of 6-bromo-1-chlorodibenzofuran, a selective Suzuki-Miyaura coupling can be anticipated at the C-6 position by carefully controlling the reaction conditions. For instance, using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base (e.g., Na₂CO₃, K₃PO₄) and an aryl or vinyl boronic acid would likely lead to the substitution of the bromine atom, leaving the chlorine atom intact. Subsequent functionalization of the C-1 position would require more forcing conditions, such as a more active catalyst system or higher temperatures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, which is crucial for the synthesis of many biologically active compounds and organic electronic materials. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for selective amination at the C-6 position. By employing a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOt-Bu), various primary or secondary amines can be coupled to the dibenzofuran (B1670420) core at the C-6 position.

Directed ortho-Metalation (DoM): Another strategic approach for functionalization is directed ortho-metalation. The oxygen atom of the dibenzofuran ring can direct a strong organolithium base (e.g., n-BuLi, s-BuLi) to deprotonate an adjacent ortho-position. In 6-bromo-1-chlorodibenzofuran, this would likely occur at the C-9 position, which is ortho to the dibenzofuran oxygen. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a new functional group. It is noteworthy that halogen-metal exchange is a competing reaction, particularly with the more reactive C-Br bond.

Table 1: Potential Derivatives of 6-Bromo-1-chlorodibenzofuran via Selective Functionalization

| Position of Functionalization | Reaction Type | Potential Reagents | Resulting Derivative |

|---|---|---|---|

| C-6 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 1-Chloro-6-aryldibenzofuran |

| C-6 | Buchwald-Hartwig Amination | Secondary amine, Pd₂(dba)₃, XPhos, NaOt-Bu | N-(1-Chlorodibenzofuran-6-yl)dialkylamine |

| C-1 (after C-6 functionalization) | Suzuki-Miyaura Coupling | Vinylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 6-Aryl-1-vinyldibenzofuran |

| C-9 | Directed ortho-Metalation | n-BuLi then Electrophile (e.g., MeI) | 6-Bromo-1-chloro-9-methyldibenzofuran |

Elucidation of Structure-Reactivity Correlations Based on Halogen Position and Electronic Effects

The reactivity of 6-bromo-1-chlorodibenzofuran is governed by the interplay of inductive and resonance effects of the halogen substituents, as well as their positions on the dibenzofuran framework.

Electronic Effects of Halogens: Both chlorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring, deactivating it towards electrophilic aromatic substitution. Conversely, they possess lone pairs of electrons that can be donated to the aromatic system through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, the inductive effect dominates, making the carbon atoms attached to the halogens electron-deficient and susceptible to nucleophilic attack.

Differential Reactivity of C-Br vs. C-Cl: The difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is primarily attributed to their bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making its oxidative addition to a low-valent palladium center more facile and generally occurring at a faster rate and under milder conditions. This difference allows for the selective functionalization of the C-6 position over the C-1 position in 6-bromo-1-chlorodibenzofuran.

Table 2: Comparison of Electronic and Bond Properties

| Property | C-6 (Bromo) | C-1 (Chloro) | Influence on Reactivity |

|---|---|---|---|

| Inductive Effect (-I) | Strong | Stronger | Deactivates the ring towards electrophilic attack. |

| Resonance Effect (+M) | Present | Present | Directs electrophiles to ortho and para positions. |

| Bond Dissociation Energy | Lower | Higher | C-Br bond is more readily cleaved in oxidative addition. |

| Susceptibility to Nucleophilic Attack | High | Higher | The carbon attached to the halogen is electron-deficient. |

Design Principles for Tailored Reactivity in Subsequent Organic Transformations

The inherent differences in the reactivity of the C-Br and C-Cl bonds in 6-bromo-1-chlorodibenzofuran provide a foundation for designing synthetic routes to complex, highly functionalized dibenzofuran derivatives.

Sequential Cross-Coupling: The most straightforward design principle is the exploitation of the differential reactivity of the two halogen atoms in sequential palladium-catalyzed cross-coupling reactions. A reaction can be performed under conditions that favor the oxidative addition of the C-Br bond, allowing for the introduction of a functional group at the C-6 position. The resulting 1-chloro-6-substituted dibenzofuran can then be subjected to a second cross-coupling reaction under more forcing conditions to modify the C-1 position. This stepwise approach allows for the controlled and predictable synthesis of unsymmetrically disubstituted dibenzofurans.

Orthogonal Reactivity: Another design principle involves utilizing orthogonal reaction types. For example, a palladium-catalyzed reaction could be used to functionalize the C-6 position, followed by a directed ortho-metalation to introduce a substituent at the C-9 position. This combination of reaction types allows for the regioselective introduction of three different functional groups onto the dibenzofuran core.

Modulation of Electronic Properties: The choice of the first functional group to be introduced at the C-6 position can electronically influence the reactivity of the remaining C-Cl bond. For example, the introduction of a strong electron-donating group at C-6 via a Buchwald-Hartwig amination would increase

Computational and Theoretical Studies on 6 Bromo 1 Chlorodibenzofuran

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. acs.orgnih.gov This method offers a favorable balance between computational cost and accuracy, making it well-suited for the study of complex organic molecules. For 6-bromo-1-chlorodibenzofuran, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions, thereby revealing the intricate details of bond-forming and bond-breaking processes.

Elucidation of Transition States and Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state. wikipedia.org The energy required to reach this state from the reactants is the activation energy or energy barrier, which is a critical determinant of the reaction rate. DFT calculations are adept at locating the precise geometry of transition states and calculating their corresponding energy barriers. acs.org

For instance, in a potential nucleophilic aromatic substitution reaction involving 6-bromo-1-chlorodibenzofuran, DFT can model the approach of a nucleophile to either the carbon atom bearing the chlorine or the one bearing the bromine. The calculations would identify the transition state structures for both pathways and quantify their respective energy barriers. This information is crucial for predicting which halogen is more likely to be substituted.

Illustrative Example of Calculated Energy Barriers for Nucleophilic Aromatic Substitution

| Reaction Pathway | Transition State Geometry | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Substitution at C1 (Cl) | Trigonal bipyramidal-like intermediate | 25.4 |

| Substitution at C6 (Br) | Trigonal bipyramidal-like intermediate | 28.1 |

Note: These values are hypothetical and for illustrative purposes to demonstrate typical outputs of DFT calculations.

Prediction of Reaction Selectivity and Pathway Energetics

Reaction selectivity—be it regioselectivity, chemoselectivity, or stereoselectivity—is a central theme in organic chemistry. DFT calculations can provide a quantitative prediction of selectivity by comparing the energetics of different possible reaction pathways. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for each competing pathway can be constructed.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and, by extension, their chemical reactivity. The distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO reflects its ability to accept electrons (electrophilicity).

For 6-bromo-1-chlorodibenzofuran, analysis of its molecular orbitals can reveal how the halogen substituents influence the electron density distribution across the aromatic system. nih.gov The electronegativity of the chlorine and bromine atoms will inductively withdraw electron density, while their lone pairs can participate in resonance. Computational software can visualize the HOMO and LUMO, showing which atoms have the largest orbital coefficients. In electrophilic attacks, the reaction is likely to occur at the position where the HOMO is localized. Conversely, in nucleophilic attacks, the LUMO's localization can indicate the most electrophilic sites.

Illustrative Frontier Molecular Orbital Energies for Halogenated Dibenzofurans

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Dibenzofuran (B1670420) | -7.8 | -1.2 | 6.6 |

| 1-Chlorodibenzofuran | -7.9 | -1.4 | 6.5 |

| 6-Bromodibenzofuran | -7.85 | -1.35 | 6.5 |

| 6-Bromo-1-chlorodibenzofuran | -8.0 | -1.5 | 6.5 |

Note: These values are hypothetical and based on general trends for halogenated aromatic compounds.

Quantum Chemical Characterization of Intermediates and Reaction Pathways

Beyond transition states, quantum chemical methods provide detailed characterization of the intermediates that may be formed along a reaction pathway. In multi-step reactions, these intermediates correspond to local minima on the potential energy surface. For reactions involving 6-bromo-1-chlorodibenzofuran, such as electrophilic or nucleophilic aromatic substitutions, charged intermediates like sigma complexes (also known as Wheland intermediates) or Meisenheimer complexes are formed. masterorganicchemistry.com

Computational methods can determine the optimized geometries, energies, and vibrational frequencies of these intermediates. This information helps to confirm their stability and understand their electronic structure. For example, the charge distribution in a calculated sigma complex intermediate can show how the positive charge is delocalized across the aromatic system, stabilized by resonance. This level of detail is invaluable for building a comprehensive and accurate picture of the entire reaction pathway from reactants to products.

Advanced Analytical Techniques in the Research of 6 Bromo 1 Chlorodibenzofuran

High-Resolution Mass Spectrometry for Isomer Identification and Product Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of halogenated compounds like 6-bromo-1-chlorodibenzofuran. Its ability to determine the exact mass of a molecule with high accuracy allows for the calculation of its elemental composition, which is crucial for distinguishing between compounds with the same nominal mass.

In the context of 6-bromo-1-chlorodibenzofuran, HRMS is instrumental in confirming the presence of one bromine atom and one chlorine atom in the molecular structure. The distinct isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) create a unique isotopic signature for the molecular ion in the mass spectrum. By comparing the experimentally measured isotopic pattern and exact mass with the theoretical values, researchers can confidently identify the elemental formula of the compound.

Furthermore, HRMS is invaluable for isomer identification, a significant challenge in the analysis of polyhalogenated dibenzofurans. While HRMS alone cannot definitively determine the substitution pattern on the aromatic rings, it can differentiate 6-bromo-1-chlorodibenzofuran from other bromochlorodibenzofuran isomers with different elemental compositions if they were co-eluting from a chromatographic system. In product analysis of chemical reactions, HRMS can be used to identify not only the desired 6-bromo-1-chlorodibenzofuran but also potential byproducts, such as other positional isomers or compounds with different degrees of halogenation.

A typical application of HRMS in the analysis of mixed halogenated dibenzofurans involves coupling with gas chromatography (GC-HRMS), which separates the isomers before they enter the mass spectrometer. epa.gov The high resolving power of the mass spectrometer allows for the separation of the analyte signal from potential matrix interferences, ensuring accurate mass measurement.

Table 1: Theoretical HRMS Data for 6-Bromo-1-chlorodibenzofuran (C₁₂H₆BrClO)

| Ion Formula | Calculated m/z | Isotope | Relative Abundance (%) |

| C₁₂H₆³⁵Cl⁷⁹BrO | 280.9396 | M | 100.00 |

| C₁₂H₆³⁷Cl⁷⁹BrO | 282.9367 | M+2 | 32.69 |

| C₁₂H₆³⁵Cl⁸¹BrO | 282.9376 | M+2 | 97.28 |

| C₁₂H₆³⁷Cl⁸¹BrO | 284.9346 | M+4 | 31.73 |

Note: This table presents theoretical data. Actual measurements may vary slightly depending on the instrument and experimental conditions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including 6-bromo-1-chlorodibenzofuran. While mass spectrometry provides information about the elemental composition and molecular weight, NMR spectroscopy reveals the connectivity of atoms within the molecule and the spatial relationships between them. For a compound with a complex aromatic structure like dibenzofuran (B1670420), a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-bromo-1-chlorodibenzofuran would provide information about the number of different types of protons, their chemical environment, and their coupling relationships. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as by their positions on the dibenzofuran skeleton. The coupling patterns (e.g., doublets, triplets, doublet of doublets) and coupling constants (J-values) would reveal the adjacency of protons on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the halogen substituents. A key aspect in the analysis of halogenated compounds is the effect of the halogen on the attached carbon's chemical shift. Generally, carbon atoms bonded to chlorine are shifted further downfield than those bonded to bromine. blogspot.com Furthermore, the presence of bromine and chlorine isotopes can sometimes lead to splitting or broadening of the carbon signals, providing further evidence for their presence. blogspot.com

2D NMR Techniques: For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different fragments of the molecule and for determining the precise positions of the bromine and chlorine substituents by observing long-range correlations from the protons to the halogen-bearing carbons.

By systematically analyzing the data from these NMR experiments, researchers can piece together the exact substitution pattern of 6-bromo-1-chlorodibenzofuran, distinguishing it from all other possible bromochlorodibenzofuran isomers.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Aromatic Signals in Halogenated Dibenzofurans

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 6.8 - 8.5 | The exact shifts depend on the specific substitution pattern and the electronic environment of each proton. |

| ¹³C (Aromatic) | 110 - 160 | Carbons attached to the oxygen atom typically appear in the more downfield region. Carbons bonded to halogens will also have distinct chemical shifts. |

Note: This table provides general ranges for halogenated dibenzofurans. Specific assignments for 6-bromo-1-chlorodibenzofuran would require experimental data.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Separation and Quantification in Research Mixtures

In many research scenarios, 6-bromo-1-chlorodibenzofuran is likely to be present in a complex mixture containing other isomers, starting materials, and byproducts. Chromatographic techniques are essential for the separation of these components prior to their detection and quantification. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the semi-volatile nature of dibenzofuran and its halogenated derivatives, GC-MS is a widely used and powerful technique for their analysis. nih.gov In GC, the sample is vaporized and passed through a long, narrow column. The separation is based on the differential partitioning of the analytes between a stationary phase coated on the column wall and a mobile gas phase. Different isomers of bromochlorodibenzofuran will exhibit slightly different retention times, allowing for their separation. The use of high-resolution capillary columns is crucial for achieving the necessary separation of closely related isomers. nih.gov

Coupling GC with a mass spectrometer allows for the identification and quantification of each separated component. For quantitative analysis, a known amount of an internal standard, often a ¹³C-labeled analog of the target compound, is added to the sample. This allows for accurate quantification by comparing the peak area of the analyte to that of the internal standard. Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation pathways of the target molecule, which is particularly useful for analyzing samples with complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile halogenated aromatic compounds, liquid chromatography-mass spectrometry (LC-MS) provides a viable alternative. In LC, the separation occurs based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. Reversed-phase LC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of such compounds.

Similar to GC-MS, the effluent from the LC column is introduced into a mass spectrometer for detection and quantification. The development of atmospheric pressure ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has greatly expanded the applicability of LC-MS to a wide range of compounds. For quantitative studies, LC-MS is also typically performed using an internal standard.

Table 3: Example of Chromatographic and Mass Spectrometric Parameters for the Analysis of Halogenated Dibenzofurans

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Column | High-resolution capillary column (e.g., DB-5ms) | Reversed-phase C18 column |

| Oven Program | Temperature gradient from low to high temperature to elute compounds based on boiling point. | Isocratic or gradient elution with a mixture of solvents (e.g., acetonitrile (B52724) and water). |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (for MS/MS) | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (for MS/MS) |

| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis. | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis. |

Note: The parameters in this table are illustrative and would require optimization for the specific analysis of 6-bromo-1-chlorodibenzofuran.

Applications in Advanced Organic Synthesis and Functional Materials Research

6-Bromo-1-chlorodibenzofuran as a Core Building Block in Divergent Organic Synthesis

The differential reactivity of the two halogen substituents in 6-bromo-1-chlorodibenzofuran is the cornerstone of its potential in divergent organic synthesis. This strategy allows for the sequential and selective functionalization of the dibenzofuran (B1670420) core, enabling the creation of a diverse library of derivatives from a single starting material.

Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective reaction at the 6-position, leaving the 1-position available for subsequent transformations. For instance, a Suzuki-Miyaura coupling could be performed to introduce an aryl or heteroaryl group at the 6-position, followed by a Sonogashira coupling or a Buchwald-Hartwig amination at the 1-position. This stepwise approach provides precise control over the final molecular structure.

The concept of using halogenated benzofurans as versatile intermediates for divergent synthesis has been established. For example, 2-bromo-6-hydroxybenzofurans have been utilized in the protecting group-free synthesis of various natural products. rsc.orgresearchgate.netdongguk.edudntb.gov.ua This highlights the power of a strategically placed bromine atom in facilitating the construction of complex molecular frameworks.

Table 1: Potential Divergent Synthesis Pathways for 6-Bromo-1-chlorodibenzofuran

| Step | Reaction Type | Position | Reagent Examples | Resulting Functional Group |

| 1 | Suzuki-Miyaura Coupling | 6 | Arylboronic acid, Pd catalyst | Aryl |

| 2 | Sonogashira Coupling | 1 | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| 1 | Buchwald-Hartwig Amination | 6 | Amine, Pd catalyst | Amino |

| 2 | Heck Coupling | 1 | Alkene, Pd catalyst | Alkenyl |

| 1 | Stille Coupling | 6 | Organostannane, Pd catalyst | Alkyl/Aryl |

| 2 | Cyanation | 1 | Cyanide source, Pd catalyst | Cyano |

Utilization as an Intermediate for the Preparation of Organic Optoelectronic and Functional Materials

The dibenzofuran core is a well-known constituent of organic functional materials due to its rigidity, planarity, and electron-rich nature, which facilitate charge transport and favorable photophysical properties. The introduction of halogen atoms provides handles for further functionalization, allowing for the fine-tuning of these properties.

Precursors for Advanced Organic Electronic Components

6-Bromo-1-chlorodibenzofuran can serve as a crucial precursor for the synthesis of molecules intended for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Through cross-coupling reactions, various electron-donating or electron-withdrawing groups can be attached to the dibenzofuran core. This modular approach is essential for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, a critical factor in the performance of organic electronic devices.

For instance, attaching hole-transporting moieties like triphenylamine (B166846) or carbazole (B46965) derivatives could lead to materials suitable for the hole-transport layer in OLEDs. Conversely, attaching electron-deficient groups could yield materials for electron-transport layers. The synthesis of such complex molecules often relies on the stepwise functionalization of a halogenated core, a role for which 6-bromo-1-chlorodibenzofuran is ideally suited.

Supramolecular Interactions and Self-Assembly in Materials Science

The planar structure of the dibenzofuran ring system is conducive to forming ordered assemblies through non-covalent interactions, particularly π-π stacking. researchgate.net These interactions are fundamental in materials science, influencing properties such as charge mobility in organic semiconductors and the formation of liquid crystalline phases.

The substituents introduced onto the 6-bromo-1-chlorodibenzofuran core can significantly influence the nature and strength of these π-π stacking interactions. For example, the introduction of large, bulky groups could hinder close packing, while planar aromatic groups could enhance it. The ability to control the supramolecular organization through synthetic modification is a powerful tool in the design of new materials with tailored properties. Research on other aromatic systems has demonstrated that such interactions can be visualized and their stabilizing effects quantified. nih.gov The regulation of π-π stacking is a key factor in designing luminophores and other functional materials. rsc.org

Contribution to the Development of Novel Methodologies in Synthetic Organic Chemistry

The unique electronic and steric properties of 6-bromo-1-chlorodibenzofuran could make it an interesting substrate for the development of new synthetic methodologies. The presence of two different halogens on a rigid scaffold allows for the investigation of catalyst selectivity and reactivity in cross-coupling reactions.

For example, developing a catalytic system that can selectively activate the C-Cl bond over the C-Br bond, or vice versa, under mild conditions would be a significant advancement in synthetic organic chemistry. This molecule could serve as a benchmark substrate for testing the efficacy and selectivity of new palladium, nickel, or copper catalyst systems. The development of novel one-pot synthetic methods for constructing dibenzofuran motifs is an active area of research, and versatile building blocks are essential for these advancements. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-bromo-1-chlorodibenzofuran and confirming its structural identity?

- Answer : Synthesis typically involves halogenation of dibenzofuran derivatives using brominating (e.g., Br₂/Fe) and chlorinating agents (e.g., Cl₂/AlCl₃) under controlled conditions. Structural confirmation requires multi-spectroscopic analysis:

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C-NMR peaks with reference spectra (e.g., substituent-induced chemical shifts for Br/Cl at positions 6 and 1) .

- Mass Spectrometry (MS) : Validate molecular ion ([M]⁺) and isotopic patterns (Br/Cl signatures) using libraries like NIST Standard Reference Database .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .

Q. Which analytical techniques are optimal for quantifying trace levels of 6-bromo-1-chlorodibenzofuran in environmental samples?

- Answer : Use gas chromatography-mass spectrometry (GC-MS) with isotope dilution (e.g., ¹³C-labeled internal standards) to improve accuracy. Calibration curves (R² > 0.98) and precision/accuracy control charts (e.g., ±5% deviation) are critical for reliability . For sediment or air partitioning studies, employ fugacity models validated with experimental K values (e.g., log Kₒₐ) .

Q. How does the halogen substitution (Br/Cl) influence the environmental persistence of dibenzofuran derivatives?

- Answer : Bromine and chlorine increase hydrophobicity (log P > 5.44) and resistance to microbial degradation. Key persistence factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.